molecular formula C11H6F3NO3 B1650617 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione CAS No. 1189379-45-0

6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione

Cat. No. B1650617
CAS RN: 1189379-45-0
M. Wt: 257.16
InChI Key: XXZZCTUOSRZHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione, also known as TFP or TFPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the degradation of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects:
6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has been shown to have various biochemical and physiological effects, depending on the target enzyme or pathway. For example, 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs. 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has also been shown to inhibit the replication of various viruses such as HIV and influenza by inhibiting PDEs. In addition, 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione is also relatively inexpensive compared to other compounds with similar activities. However, 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione. One direction is the development of 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is the synthesis of novel 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione derivatives with improved activities and selectivities. In addition, the use of 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione as a building block for the synthesis of functional materials such as sensors and catalysts is an emerging area of research. Finally, the elucidation of the precise mechanism of action of 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione and its targets in various biological pathways is an important area of research that could lead to the development of more potent and selective 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione-based drugs.

Scientific Research Applications

6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. In materials science, 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has been used as a building block for the synthesis of various functional materials such as polymers and liquid crystals. In organic synthesis, 6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-1,3-oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZZCTUOSRZHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678493
Record name 6-[3-(Trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione

CAS RN

1189379-45-0
Record name 6-[3-(Trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 2
Reactant of Route 2
6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 3
6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 4
Reactant of Route 4
6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 5
Reactant of Route 5
6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 6
6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.